6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
This compound is a triazolopyrimidinone derivative characterized by a 3-chlorobenzyl group at position 6, a methyl group at position 5, and a trifluoromethyl group at position 2. Its molecular formula is C₁₄H₁₁ClF₃N₄O, with a molecular weight of 363.71 g/mol (CAS: 198953-53-6) . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-chlorobenzyl substituent may influence receptor-binding affinity. Synthetically, it is prepared via microwave-assisted cyclization of 3-amino-5-methyl-1,2,4-triazole with substituted benzyl precursors under acidic conditions, yielding moderate purity (e.g., 97% by HPLC) .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O/c1-7-10(6-8-3-2-4-9(15)5-8)11(23)22-13(19-7)20-12(21-22)14(16,17)18/h2-5H,6H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMGHQYJVNYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(F)(F)F)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a synthetic compound belonging to the class of triazolopyrimidines. This compound exhibits a unique combination of functional groups, including a trifluoromethyl group and a chlorophenyl substituent, which contribute to its distinctive biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features:
- Triazole and Pyrimidine Rings : The fused triazole and pyrimidine rings are characteristic of many biologically active compounds.
- Chlorobenzyl and Trifluoromethyl Groups : These substituents are crucial for modulating the compound's interaction with biological targets.
Research indicates that 6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one primarily acts as an inhibitor of phosphodiesterase 2 (PDE2). PDE2 is involved in various physiological processes such as inflammation and cognition. Inhibition of this enzyme can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play significant roles in cellular signaling pathways.
Antiproliferative Effects
A study exploring the antiproliferative effects of triazolopyrimidine derivatives demonstrated that compounds similar to 6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibit significant activity against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | MCF-7 (breast cancer) | 25.0 | Induction of apoptosis |
| 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one | L. infantum | 20.0 | Antileishmanial activity |
Antileishmanial Activity
Another significant area of research is the antileishmanial effects observed in complexes containing related triazolopyrimidine ligands. For example, newly synthesized copper(II) complexes with 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one showed promising results against Leishmania infantum and Leishmania braziliensis. The most active compounds demonstrated IC50 values in the range of 20–30 µM.
Case Studies
Recent clinical trials have highlighted the potential applications of compounds similar to 6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in treating major depressive disorder by targeting PDE inhibition pathways.
Clinical Trial Example
- Trial ID : NCT05439603
- Objective : Evaluate the efficacy of PDE inhibitors in adults with major depressive disorder.
- Findings : Initial results indicate improved mood and cognitive function in participants treated with PDE inhibitors.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogues:
Pharmacological and Functional Comparisons
- Target Compound vs. Compound 25: The trifluoromethyl group in the target compound improves metabolic stability compared to the amino group in Compound 25, which may degrade rapidly in vivo .
- Target Compound vs. S1-TP : The 3-chlorobenzyl group in the target enhances hydrophobic interactions with target proteins (e.g., kinases), whereas S1-TP’s 4-methoxyphenyl group favors π-π stacking but reduces membrane permeability .
- Target Compound vs.
Structure-Activity Relationship (SAR) Insights
Trifluoromethyl Group : Compounds with CF₃ (e.g., target, S3-TP) exhibit enhanced metabolic stability and kinase inhibition compared to methyl or ethyl analogues .
3-Chlorobenzyl Substituent : This group correlates with improved binding to hydrophobic pockets in enzymes (e.g., BRD4 inhibitors) .
Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 5h, S1-TP) increase electrophilicity, favoring covalent binding but risking toxicity .
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